REACTION_CXSMILES
|
[Na].[C:2]([O:9][CH3:10])(=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C([O-])(=O)CC([O-])=O.[Na+].[Na+].CO.[Na]C([Na])(C(O)=O)C(O)=O.[CH2:31](Cl)/[CH:32]=[CH:33]/[CH2:34]Cl>C(O)C.CO>[CH:32]([CH:33]1[CH2:34][C:3]1([C:2]([O:9][CH3:10])=[O:8])[C:4]([O:6][CH3:7])=[O:5])=[CH2:31] |f:2.3.4,5.6,^1:0|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
105.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
disodiomalonate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.[Na]C(C(=O)O)(C(=O)O)[Na]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(/C=C/CCl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for an additional 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After several minutes
|
Type
|
TEMPERATURE
|
Details
|
heated to 60°-70° C. at a rate
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux in the condenser
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude product under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C(C1)(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: PERCENTYIELD | 44.5% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |